Glycine, (2R)-2-(3-(4-((2R)-2-carboxy-2-(((phenylmethoxy)carbonyl)amino)ethyl)-2-chlorophenoxy)-4,5-dihydroxyphenyl)glycylglycyl-(betaR)-3-chloro-beta-hydroxy-L-tyrosyl-, 4-methyl ester, cyclic (15-34)-ether,cyclic 22,42-(4,6,6'-trihydroxy(1,1'-biphenyl)-3',2-diyl) deriv., (2(2R),4(2S))-
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Overview
Description
Glycine, (2R)-2-(3-(4-((2R)-2-carboxy-2-(((phenylmethoxy)carbonyl)amino)ethyl)-2-chlorophenoxy)-4,5-dihydroxyphenyl)glycylglycyl-(betaR)-3-chloro-beta-hydroxy-L-tyrosyl-, 4-methyl ester, cyclic (15-34)-ether,cyclic 22,42-(4,6,6’-trihydroxy(1,1’-biphenyl)-3’,2-diyl) deriv., (2(2R),4(2S))- is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including carboxyl, hydroxyl, and phenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and cyclization. Common reagents used in these steps may include protecting agents like benzyl chloroformate, coupling reagents like EDCI or DCC, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carboxyl groups to alcohols.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it may serve as a probe for studying enzyme mechanisms or as a ligand for binding studies.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Glycine derivatives: Compounds with similar glycine-based structures.
Phenylmethoxycarbonyl compounds: Compounds with similar protecting groups.
Chlorophenoxy compounds: Compounds with similar halogenated aromatic rings.
Uniqueness
This compound’s uniqueness lies in its complex structure, which combines multiple functional groups and cyclic motifs, making it a versatile molecule for various applications.
Properties
CAS No. |
164515-57-5 |
---|---|
Molecular Formula |
C51H43Cl2N5O16 |
Molecular Weight |
1052.8 g/mol |
IUPAC Name |
(2R)-3-[4-[[(1R,13S,16S,17R,28R)-28-amino-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14.14.2.218,21.12,6.123,27.07,12]hexatriaconta-2(36),3,5,7(12),8,10,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]-3-chlorophenyl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C51H43Cl2N5O16/c1-71-50(69)42-29-19-27(59)20-34(61)39(29)28-15-24(8-10-33(28)60)41-47(65)58-43(48(66)57-42)44(62)25-9-12-36(31(53)16-25)74-38-18-26(40(54)46(64)56-41)17-37(45(38)63)73-35-11-7-23(13-30(35)52)14-32(49(67)68)55-51(70)72-21-22-5-3-2-4-6-22/h2-13,15-20,32,40-44,59-63H,14,21,54H2,1H3,(H,55,70)(H,56,64)(H,57,66)(H,58,65)(H,67,68)/t32-,40-,41-,42+,43+,44-/m1/s1 |
InChI Key |
OEBJGXGIGGEAIM-YJXGZTLTSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)[C@@H]4C(=O)N[C@@H]([C@@H](C5=CC(=C(C=C5)OC6=C(C(=CC(=C6)[C@H](C(=O)N4)N)OC7=C(C=C(C=C7)C[C@H](C(=O)O)NC(=O)OCC8=CC=CC=C8)Cl)O)Cl)O)C(=O)N1)O |
Canonical SMILES |
COC(=O)C1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)C4C(=O)NC(C(C5=CC(=C(C=C5)OC6=C(C(=CC(=C6)C(C(=O)N4)N)OC7=C(C=C(C=C7)CC(C(=O)O)NC(=O)OCC8=CC=CC=C8)Cl)O)Cl)O)C(=O)N1)O |
Origin of Product |
United States |
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